(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid
(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid
Brand Name:
Vulcanchem
CAS No.:
36369-34-3
VCID:
VC21192573
InChI:
InChI=1S/C11H12FNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)/t9-/m0/s1
SMILES:
C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O
Molecular Formula:
C11H12FNO4
Molecular Weight:
241.22 g/mol
(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid
CAS No.: 36369-34-3
Cat. No.: VC21192573
Molecular Formula: C11H12FNO4
Molecular Weight: 241.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36369-34-3 |
|---|---|
| Molecular Formula | C11H12FNO4 |
| Molecular Weight | 241.22 g/mol |
| IUPAC Name | (2R)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C11H12FNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
| Standard InChI Key | FXFJJOJQOPXMPP-VIFPVBQESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CF)C(=O)O |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator